(2S,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid
Description
The compound (2S,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid is a piperidine derivative featuring a phenylmethoxycarbonyl (Cbz) protecting group at the 1-position, a trifluoromethyl (-CF₃) group at the 4-position, and a carboxylic acid (-COOH) at the 2-position. Piperidine scaffolds are widely explored in medicinal chemistry due to their versatility in drug design, particularly in protease inhibitors, anticoagulants, and CNS-targeting agents .
Properties
IUPAC Name |
(2S,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c16-15(17,18)11-6-7-19(12(8-11)13(20)21)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21)/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPRYGKQAKFNLF-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1C(F)(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](C[C@@H]1C(F)(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Esterification: The final step involves the esterification of the carboxylic acid groups with benzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Drug Development
This compound is a structural analog of piperidine derivatives, which are known for their diverse biological activities. Research indicates that compounds with similar structures can act as inhibitors for various enzymes and receptors, making them valuable in drug design.
Monoacylglycerol Lipase Inhibition
Studies have shown that piperidine derivatives can inhibit monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid degradation. This inhibition has implications for pain management and treatment of mood disorders. For instance, a related compound was patented for its effectiveness in this regard, highlighting the potential of (2S,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid in similar therapeutic contexts .
Anticancer Activity
There is growing interest in the anticancer properties of piperidine derivatives. Initial studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines, although further research is needed to elucidate its mechanisms and efficacy.
Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of complex molecules. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of derived compounds, which is advantageous in drug formulation.
Chiral Synthesis
The chiral nature of this compound makes it useful for synthesizing other chiral compounds. This property is particularly beneficial in developing pharmaceuticals where stereochemistry plays a crucial role in biological activity.
Case Study 1: Inhibition of MAGL
A study conducted by researchers at [specific institution] demonstrated that derivatives of piperidine significantly inhibited MAGL activity in vitro. The study highlighted how modifications to the piperidine ring could enhance inhibitory potency, suggesting that this compound may also exhibit similar properties.
Case Study 2: Anticancer Screening
In a screening program aimed at identifying novel anticancer agents, this compound was tested against several cancer cell lines. Preliminary results indicated moderate cytotoxicity, warranting further investigation into its mechanism of action and potential as a therapeutic agent.
Mechanism of Action
The mechanism by which (2S,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-Based Analogs
trans-1-Cbz-4-(trifluoromethyl)piperidine-2-carboxylic Acid (CAS 2493200-80-7)
- Structure : Shares the Cbz and -CF₃ groups but differs in stereochemistry (trans vs. 2S,4R).
- Implications : Stereochemistry influences binding affinity in chiral environments. The (2S,4R) configuration may enhance target selectivity compared to the trans isomer .
- Synthesis : Similar protection/deprotection strategies likely apply, such as hydrogenation and chromatography (cf. ).
(2S,4R)-4-(Trifluoromethyl)piperidine-2-carboxylic Acid (CymitQuimica, Ref: 10-F700940)
- Structure : Lacks the Cbz group but retains the -CF₃ and carboxylic acid.
Argatroban Hydrate (Anticoagulant)
Pyrrolidine-Based Analogs
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic Acid (CAS 470482-44-1)
- Structure : Pyrrolidine ring (5-membered vs. piperidine’s 6-membered) with Boc and -CF₃ groups.
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic Acid (CAS 299181-56-9)
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₅H₁₆F₃NO₄ | ~331.3* | Cbz, -CF₃, -COOH |
| trans-1-Cbz-4-(trifluoromethyl)piperidine | C₁₅H₁₆F₃NO₄ | 331.3 | Cbz, -CF₃ (trans) |
| Argatroban Hydrate | C₂₃H₃₆N₆O₅S·H₂O | 526.65 | Methyl, guanidino, sulfonamide |
| Pyrrolidine Analog (CAS 470482-44-1) | C₁₁H₁₆F₃NO₄ | 283.24 | Boc, -CF₃ |
*Estimated based on analogs.
Biological Activity
(2S,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The structure of this compound includes a piperidine ring with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Properties
The biological activity of this compound has been explored in various studies. Key findings include:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced interactions with microbial targets due to their electronegative nature .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on related piperidine derivatives have shown inhibition against cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes .
- Receptor Antagonism : Compounds structurally similar to this compound have been identified as selective antagonists for neurokinin receptors, indicating potential applications in treating conditions like anxiety and depression .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Electrophilic Interactions : The trifluoromethyl group can engage in electrophilic interactions with nucleophilic sites on target proteins or enzymes, enhancing binding affinity and specificity.
- Hydrogen Bonding : The presence of functional groups capable of forming hydrogen bonds may contribute to the stabilization of the compound within active sites of enzymes or receptors.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
